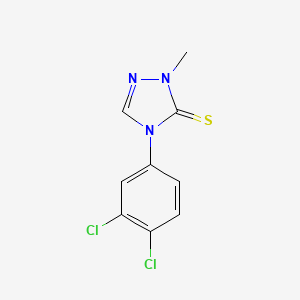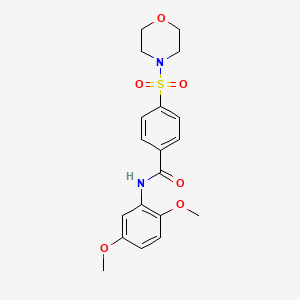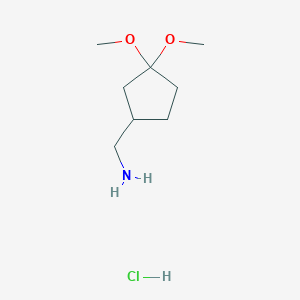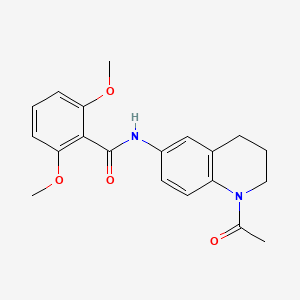methanone CAS No. 1251604-69-9](/img/structure/B2861406.png)
[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzothiazinone ring which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring. The benzothiazinone ring is substituted with a chloro group and a dimethoxyphenyl group. Additionally, it has a piperidinyl group attached through a methanone linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazinone ring is a six-membered ring with sulfur and nitrogen atoms, which would contribute to the compound’s reactivity. The dimethoxyphenyl and piperidinyl groups would likely add steric bulk and could potentially participate in various interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the benzothiazinone ring and the various substituents. The electron-withdrawing chloro group could potentially make the benzothiazinone ring more electrophilic, while the electron-donating dimethoxyphenyl group could have the opposite effect .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the carbonyl group in the benzothiazinone ring and the ether groups in the dimethoxyphenyl group) could potentially make the compound somewhat polar .Scientific Research Applications
Synthesis and Biological Activities
This compound is likely synthesized through complex chemical reactions involving benzothiazinone derivatives and other reactants. Research has demonstrated that similar compounds exhibit pronounced antimicrobial and analgesic activities, which suggests potential applications in developing new therapeutic agents. For instance, compounds synthesized from reactions involving benzothiazinone derivatives have shown significant antimicrobial and analgesic effects, highlighting their potential in medicinal chemistry (Jayanna et al., 2013).
DNA Binding and Antioxidant Properties
Some derivatives related to this compound have been studied for their ability to bind to DNA, which is crucial for understanding their mechanism of action and potential applications in cancer therapy. For example, novel Schiff base ligands and their complexes have been synthesized and shown to effectively bind to CT DNA, providing insights into their potential use in targeting genetic materials in cancer cells (Guhathakurta et al., 2017).
Additionally, some compounds with similar structures exhibit antioxidant properties, which are important for combating oxidative stress and may have applications in preventing or treating diseases related to oxidative damage. Research has shown that derivatives of dimethoxyphenol, for instance, have effective antioxidant power, suggesting that the compound may also possess similar properties (Balaydın et al., 2010).
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between a compound and its potential biological targets. Such studies can provide valuable insights into the compound's mechanism of action and guide the design of more effective drugs. Although specific molecular docking studies related to this compound were not found, similar research activities on related compounds can offer a framework for understanding how this compound might interact with biological molecules (Guhathakurta et al., 2017).
Future Directions
properties
IUPAC Name |
[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5S/c1-15-8-10-25(11-9-15)23(27)22-14-26(17-5-6-19(30-2)20(13-17)31-3)18-12-16(24)4-7-21(18)32(22,28)29/h4-7,12-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZPNFMFLPZBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)
![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)
![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)

![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)


